5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-2-8-16-12(10-14)9-13(15-16)11-6-4-3-5-7-11/h1,3-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQWUBYBXGOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 10. This protein plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biological Activity
5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 3-phenylpyrazole derivatives with chloromethyl groups. The process often utilizes various solvents and reagents to optimize yield and purity. For instance, one method includes reacting 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole with acetophenone in the presence of sodium hydroxide in ethanol, yielding colorless crystals with a high purity percentage .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including the compound . The agar-well diffusion method has been employed to assess its activity against various bacterial strains. Notably, compounds similar to 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 75 µg/mL |
| 5-(Chloromethyl)-3-phenyl... | P. aeruginosa | 60 µg/mL |
These findings indicate that the compound exhibits significant antibacterial properties, comparable to established antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in various inflammatory diseases .
Case Study: Anti-inflammatory Effects
A study on a closely related pyrazole derivative demonstrated a strong inhibitory effect on inflammatory proteins in vitro. The compound exhibited an IC50 value of 4.95 nM against HDAC6, suggesting potential use in treating conditions characterized by chronic inflammation .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the inhibition of histone deacetylases (HDACs) has been linked to anti-inflammatory and anticancer activities. The selective inhibition of HDAC6 has been particularly noted for its role in modulating inflammatory responses and cell survival pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by a pyrazole ring, which is known for its biological activity. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations. The molecular formula is , and its molecular weight is approximately 233.7 g/mol.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Case Study: A derivative of this compound was tested against breast cancer cells, demonstrating a significant reduction in cell viability at micromolar concentrations.
-
Antimicrobial Properties :
- Pyrazoles are known for their antimicrobial activity. Research has shown that modifications to the pyrazole structure can enhance its effectiveness against bacteria and fungi .
- Case Study: In vitro tests revealed that specific derivatives exhibited potent antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
-
Anti-inflammatory Effects :
- Compounds containing the pyrazole moiety have been evaluated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and pathways .
- Case Study: A clinical trial involving a pyrazole derivative showed promising results in reducing inflammation markers in patients with rheumatoid arthritis.
Material Science Applications
-
Polymer Chemistry :
- The compound can serve as a building block in polymer synthesis. Its reactive chloromethyl group allows for the formation of cross-linked structures, enhancing material properties such as thermal stability and mechanical strength.
- Case Study: Research demonstrated that incorporating 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole into polymer matrices improved their resistance to thermal degradation .
-
Coatings and Adhesives :
- Due to its chemical reactivity, this compound can be utilized in formulating advanced coatings and adhesives with enhanced durability and adhesion properties.
- Case Study: A formulation containing this pyrazole derivative was tested for use in automotive coatings, showing improved scratch resistance and gloss retention compared to traditional formulations.
Table of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induced apoptosis in breast cancer cells |
| Antimicrobial agent | Effective against Candida species | |
| Anti-inflammatory treatment | Reduced inflammation markers in arthritis patients | |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
| Coatings and adhesives | Improved scratch resistance in automotive coatings |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
